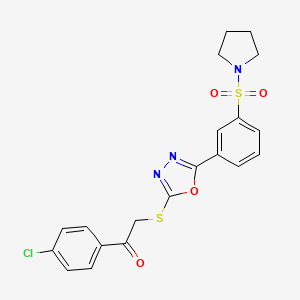

1-(4-Chlorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

1-(4-Chlorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidin-1-ylsulfonyl group, and an oxadiazole ring

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[[5-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4S2/c21-16-8-6-14(7-9-16)18(25)13-29-20-23-22-19(28-20)15-4-3-5-17(12-15)30(26,27)24-10-1-2-11-24/h3-9,12H,1-2,10-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUHBHNRQAZSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the chlorophenyl group. The chlorophenyl group can be synthesized through the chlorination of phenol. Subsequently, the pyrrolidin-1-ylsulfonyl group is introduced through a sulfonylation reaction. The oxadiazole ring is then formed through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.

Types of Reactions:

Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: Substitution reactions can occur at various positions on the compound, leading to the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.

Major Products Formed:

Scientific Research Applications

Anticonvulsant Properties

Research indicates that compounds similar to 1-(4-Chlorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exhibit anticonvulsant activities. For instance, thiazole derivatives have shown significant effectiveness in picrotoxin-induced convulsion models. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl or thiazole rings can significantly impact anticonvulsant efficacy .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Similar thiazole-linked compounds have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2). The presence of electronegative substituents like chlorine is crucial for enhancing cytotoxicity against these cancer types .

Antibacterial Effects

In addition to its anticancer properties, there is ongoing research into the antibacterial activities of oxadiazole derivatives. Studies have indicated that certain structural modifications can lead to enhanced antibacterial efficacy against resistant strains of bacteria .

Case Study 1: Anticonvulsant Activity

In a study evaluating novel thiazole derivatives for anticonvulsant activity, compounds were synthesized and tested in animal models. One derivative exhibited a median effective dose (ED50) significantly lower than standard treatments, indicating superior efficacy. This study highlights the importance of structural diversity in developing potent anticonvulsants .

Case Study 2: Anticancer Screening

A comprehensive screening of thiazole-pyridine hybrids revealed that specific substitutions on the phenyl ring led to enhanced activity against multiple cancer cell lines. One compound showed a remarkable IC50 value against MCF-7 cells, underscoring the therapeutic potential of this class of compounds .

Data Tables

| Activity Type | Compound | IC50/ED50 Value | Target Cell Line/Model |

|---|---|---|---|

| Anticonvulsant | Thiazole derivative | 18.4 mg/kg | Picrotoxin-induced convulsion model |

| Anticancer | Thiazole-pyridine hybrid | 24.38 mg/kg | MCF-7 (breast cancer) |

| Antibacterial | Oxadiazole derivative | Varies | Various bacterial strains |

Mechanism of Action

When compared to similar compounds, 1-(4-Chlorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone stands out due to its unique structure and potential applications. Similar compounds may include other chlorophenyl derivatives or oxadiazole-containing molecules, but this compound's specific combination of functional groups gives it distinct properties and advantages.

Comparison with Similar Compounds

1-(4-Chlorophenyl)ethanol

4-Chloro-alpha-methylbenzyl alcohol

1-(4-Chlorophenyl)ethyl alcohol

Biological Activity

The compound 1-(4-Chlorophenyl)-2-((5-(3-(pyrrolidin-1-ylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel synthetic derivative featuring a complex structure that combines several pharmacologically active moieties. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the available literature on its biological activity, focusing on synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxadiazole ring and the introduction of the pyrrolidine sulfonamide moiety. The synthetic pathway often utilizes standard laboratory reagents and conditions conducive to heterocyclic chemistry.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antibacterial properties. For instance, derivatives of 1,3,4-oxadiazole have shown significant activity against various bacterial strains. In a study comparing several synthesized compounds, those with a chlorophenyl group demonstrated enhanced antibacterial efficacy with IC50 values significantly lower than standard antibiotics .

Anticancer Activity

The anticancer potential of the compound has been evaluated through various in vitro studies. It has been found to inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A detailed study reported an IC50 value for cell viability at approximately 15 µM, indicating moderate potency compared to established chemotherapeutic agents .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has also been investigated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, providing a potential therapeutic avenue for inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Oxidative Stress Modulation : The compound may enhance antioxidant defenses in cells by upregulating genes associated with oxidative stress response.

- Enzyme Inhibition : It has been shown to inhibit enzymes such as urease and acetylcholinesterase, which are crucial in various physiological processes .

- Receptor Interaction : The compound's structural features allow it to bind effectively to certain receptors involved in inflammation and cancer pathways.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Antibacterial Activity : In a comparative analysis against Gram-positive and Gram-negative bacteria, this compound exhibited superior activity against resistant strains of Staphylococcus aureus .

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.